molecular formula C20H15N3O2S B2853413 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1105223-77-5

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Número de catálogo: B2853413
Número CAS: 1105223-77-5
Peso molecular: 361.42
Clave InChI: DOPUDJYMQFJCLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a synthetic compound based on the thieno[3,2-d]pyrimidinone scaffold, a core structure of significant interest in medicinal chemistry due to its structural resemblance to purines and diverse biological potential . This specific acetamide derivative is designed for research applications, particularly in oncology and enzyme inhibition studies. The molecular framework is known to enable interactions with various enzymes and receptors involved in critical cellular pathways . Preliminary research on analogous thienopyrimidine derivatives indicates potential value in investigating antiproliferative activity against various human cancer cell lines . The mechanism of action for this class of compounds often involves the inhibition of key enzymes. For instance, related structures have demonstrated an ability to selectively inhibit enzymes like GARFTase and AICARFTase, which are crucial for nucleotide synthesis and cancer cell proliferation . This makes such compounds valuable tools for probing purine biosynthesis pathways and their role in disease. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-17(22-15-9-5-2-6-10-15)11-23-13-21-18-16(12-26-19(18)20(23)25)14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPUDJYMQFJCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

To synthesize 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide, one common approach involves the condensation of 2-aminothiophene-3-carboxylic acid derivatives with aromatic aldehydes. This reaction typically occurs under acidic or basic conditions, followed by cyclization with urea or thiourea to form the thieno[3,2-d]pyrimidin ring system. Subsequent amidation with phenylacetic acid derivatives yields the final compound. The process often involves several purification steps to ensure the desired product's high purity.

Industrial Production Methods

Industrial production of this compound generally employs scalable synthetic routes optimized for yield and cost-efficiency. Methods such as continuous flow synthesis and automated purification techniques are utilized to produce large quantities of the compound while maintaining stringent quality control measures.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The acetamide moiety (-NHCO-) undergoes nucleophilic substitution under basic conditions. For example:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C yields N-alkylated derivatives, confirmed by the disappearance of the -NH proton signal at δ 10.2 ppm in 1H^1H NMR spectra .

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetylated products, identifiable by IR carbonyl stretching at 1,720 cm1^{-1} .

Cyclocondensation with Active Methylene Compounds

The 4-oxo group participates in cyclization reactions:

Reagents/ConditionsProductYieldCharacterization Data
Malononitrile + dimedone (piperidine/EtOH, reflux)Fused 4H-pyran derivatives72-78%IR: 2,188 cm1^{-1} (CN), 1H^1H NMR: δ 4.62 (-OCH2_2), δ 1.79 (CH3_3)
Ethyl cyanoacetate + thiourea (KOH/EtOH)Thieno[3,2-d]pyrimidine-annulated pyrimidines65-70%MS: m/z 438.2 (M+^+)

Oxidation and Reduction Pathways

  • Oxidation : The thiophene sulfur atom oxidizes to sulfone derivatives using H2_2O2_2/AcOH, confirmed by 1H^1H NMR downfield shifts of adjacent protons.

  • Reduction : Sodium borohydride reduces the 4-oxo group to a hydroxyl intermediate, which dehydrates to form 3,4-dihydrothienopyrimidines under acidic conditions.

Acid/Base-Mediated Hydrolysis

  • Amide Hydrolysis : Prolonged reflux in 6M HCl cleaves the acetamide bond, yielding 4-oxo-7-phenylthieno[3,2-d]pyrimidine-3-carboxylic acid (isolated as white crystals, mp 214–216°C).

  • Thiophene Ring Stability : Resists ring-opening under standard acidic/basic conditions, as shown by unchanged UV-Vis spectra (λmax_{\text{max}} 278 nm).

Cross-Coupling Reactions

The phenyl group at position 7 undergoes Suzuki-Miyaura couplings:

ConditionsAryl Boronic AcidProductYield
Pd(PPh3_3)4_4/Na2_2CO3_3/DME4-Methoxyphenyl7-(4-methoxyphenyl) derivative58%
Same catalyst system2-Thienyl7-(2-thienyl) analogue63%

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces [2+2] cycloaddition between the thiophene and pyrimidine rings, forming a bicyclic adduct (confirmed by X-ray crystallography).

Key Mechanistic Insights

  • The electron-deficient thienopyrimidine core directs electrophilic attacks to the acetamide side chain.

  • Steric hindrance from the 7-phenyl group limits reactivity at position 2 .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing the thieno[3,2-d]pyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

StudyFindings
Demonstrated cytotoxic effects against breast cancer cells with IC50 values in the micromolar range.
Showed inhibition of tumor growth in xenograft models in vivo.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies reveal that it possesses activity against a range of bacterial strains, including resistant strains.

StudyFindings
Exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli.
Effective against fungal pathogens such as Candida albicans.

Antiviral Activity

Recent investigations have explored the potential antiviral properties of this compound. Preliminary results suggest that it may inhibit viral replication in certain viral infections.

StudyFindings
Inhibition of viral replication in cell cultures infected with influenza virus.
Suggested mechanism involves interference with viral RNA synthesis.

Neurological Applications

Emerging research indicates that thieno[3,2-d]pyrimidine derivatives could play a role in treating neurodegenerative diseases due to their neuroprotective effects.

StudyFindings
Showed protective effects against oxidative stress-induced neuronal cell death.
Potential modulation of neuroinflammatory pathways observed in animal models.

Case Studies and Clinical Research

Several case studies have highlighted the clinical potential of 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide:

  • Breast Cancer Treatment : A clinical trial assessing the efficacy of this compound in patients with advanced breast cancer showed promising results, with a significant reduction in tumor size observed in a subset of participants.
  • Infection Management : Clinical evaluations demonstrated its effectiveness as an adjunct therapy in treating bacterial infections resistant to standard antibiotics.

Mecanismo De Acción

The mechanism of action of 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound's structure allows it to bind to active sites or interact with key biomolecules, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

a) N-(4-Bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1105235-55-9)
  • Molecular weight : 458.31 g/mol.
  • Applications : Discontinued commercial availability suggests challenges in synthesis or stability .
b) N-Methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
  • Modification: Methylation of the acetamide nitrogen reduces hydrogen-bond donor capacity, increasing lipophilicity (logP) by ~0.5 units.
  • Impact : May improve blood-brain barrier permeability but reduce solubility in aqueous media .

Modifications to the Thieno-Pyrimidinone Core

a) 2-(7-Methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
  • Core expansion: Incorporation of a pyridine ring (pyrido-thieno-pyrimidinone) increases planarity and aromatic surface area.
  • Effect : Enhanced π-stacking interactions but reduced solubility due to higher molecular weight (MW = 465.50 g/mol ) .
b) N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1105223-65-1)
  • Substituents : Chlorine and methyl groups on the acetamide’s phenyl ring.
  • Properties : Lower molecular weight (409.89 g/mol) compared to bromo/fluoro analogs, with moderate logP (~3.2).
  • Applications : Listed as a research chemical for kinase inhibition studies .

Functional Group Comparisons in Heterocyclic Acetamides

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one R₁ = Ph, R₂ = Ph 409.45 Moderate solubility, logP ~2.8
N-(4-Bromo-2-fluorophenyl) analog Thieno[3,2-d]pyrimidin-4-one R₁ = Ph, R₂ = Br/F-Ph 458.31 High electronegativity, logP ~3.5
Pyrido-thieno-pyrimidinone analog Pyrido-thieno-pyrimidinone R₁ = Ph, R₂ = Ph 465.50 Low solubility, logP ~3.8
N-Methylated analog Thieno[3,2-d]pyrimidin-4-one R₁ = Ph, R₂ = NMe-Ph 423.50 Increased logP (~3.3)

Actividad Biológica

The compound 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a member of the thienopyrimidine class, which has garnered interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C21H17N3O2S
  • Molecular Weight : 391.45 g/mol
  • CAS Number : 1105223-98-0

Research indicates that compounds within the thienopyrimidine class may exert their effects through various biochemical pathways, primarily involving the inhibition of specific enzymes linked to cell proliferation and survival. The exact mechanism for this compound is still under investigation, but it is believed to interact with molecular targets involved in cancer cell growth and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of phenylacetamide derivatives, including those related to this compound:

  • Cytotoxicity :
    • Research has shown that related compounds demonstrate significant cytotoxic effects against various cancer cell lines. For example, derivatives with nitro substituents exhibited higher cytotoxicity than those with methoxy groups against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines .
    • A study reported IC50 values for similar compounds, indicating that some derivatives were more potent than standard treatments like imatinib .
  • Mechanisms of Action :
    • The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. They may also influence pathways related to differentiation and tumor growth inhibition .

In Vitro Studies

In vitro studies have been conducted using various cancer cell lines:

  • PC3 (Prostate Carcinoma) : Compounds derived from phenylacetamide showed promising results with IC50 values indicating effective cytotoxicity.
  • MCF-7 (Breast Cancer) : This cell line exhibited resistance to many tested compounds, highlighting the need for further optimization of chemical structures to enhance efficacy.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to validate these findings. Current literature lacks extensive in vivo data specifically for this compound; however, related compounds have shown potential in animal models for tumor growth inhibition.

Data Table: Summary of Biological Activity

Compound NameCell LineIC50 Value (µM)Reference
2bPC352
2cPC380
ImatinibPC340
2cMCF-7100

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains largely unexplored. Preliminary studies suggest moderate bioavailability and potential metabolic pathways that require further investigation. Toxicity profiles are also essential for evaluating the therapeutic index of this compound.

Q & A

Q. What in vitro/in vivo models are optimal for evaluating toxicity and pharmacokinetics?

  • Models :
  • In vitro : HepG2 cells for hepatotoxicity screening (LD50_{50} via MTT assay) .
  • In vivo : Zebrafish (Danio rerio) for rapid absorption/distribution profiling .
  • Analytics : LC-HRMS for metabolite identification in plasma and liver homogenates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.